molecular formula C12H16FNO B12450948 (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol

(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol

Cat. No.: B12450948
M. Wt: 209.26 g/mol
InChI Key: GGXXTHAKPKIUMB-NWDGAFQWSA-N
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Description

(3R,4S)-1-Benzyl-4-fluoropiperidin-3-ol is a fluorinated piperidine derivative with a benzyl substituent at the N1 position and a hydroxyl group at the C3 position. Its stereochemistry (3R,4S) is critical for its interactions in biological systems, particularly in enzyme binding or receptor modulation. Fluorination at C4 enhances metabolic stability and modulates electronic properties, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol

InChI

InChI=1S/C12H16FNO/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1

InChI Key

GGXXTHAKPKIUMB-NWDGAFQWSA-N

Isomeric SMILES

C1CN(C[C@H]([C@H]1F)O)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1F)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and fluorinating agents.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Azides, thiols, and other substituted piperidines.

Scientific Research Applications

(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and receptor binding studies.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and pain management.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below summarizes key structural, synthetic, and functional differences between (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol and analogous compounds:

Compound Name Structural Features Stereochemistry Synthesis Highlights Key Biological/Physicochemical Properties
This compound Piperidine ring, 4-fluoro, 3-hydroxy, N1-benzyl (3R,4S) Likely enantioselective fluorination (e.g., MacMillan-type catalysis) Enhanced metabolic stability due to C4-fluorine; stereospecific binding
(3S,4S)-4-(Benzhydryloxyethyl)piperidin-3-ol (9d’) Benzhydryloxyethyl group at C4, hydroxyethyl at N1 (3S,4S) Base-mediated deprotection (K₂CO₃/MeOH) High crystallinity (mp: 164–166°C); moderate lipophilicity
cis-1-Boc-3-fluoropiperidin-4-ol Boc-protected N1, 3-fluoro, 4-hydroxy cis (3R,4R or 3S,4S) Enantioselective fluorination using cinchona alkaloid or α-methylbenzylamine Prized building block; enantiopure via crystallization
(3R,4S)-4-(4-Benzyloxyphenyl)azetidin-2-one (BP 1529) Azetidinone ring, 4-benzyloxyphenyl, 4-fluorophenyl (3R,4S) Not specified (commercial availability noted) Smaller ring size (azetidinone) increases ring strain and reactivity
(3S,4S)-1-Tosyl-4-((R)-phenylethylamino)pyrrolidin-3-ol Pyrrolidine ring, tosyl group, phenylethylamino at C4 (3S,4S) Tosylation and amine coupling Tosyl group enhances leaving-group potential for derivatization
(3R)-1-(2,4-Difluorobenzyl)piperidin-3-ol 2,4-Difluorobenzyl at N1, lacks C4-fluoro (3R) Not specified Difluoro substitution improves metabolic stability and lipophilicity

Functional and Pharmacological Insights

  • Fluorination Position: The 4-fluoro substituent in the target compound contrasts with the 3-fluoro in cis-1-Boc-3-fluoropiperidin-4-ol.
  • Ring Size: Azetidinone derivatives (e.g., BP 1529) exhibit higher reactivity due to ring strain compared to six-membered piperidines, making them less stable but more versatile in synthesis .
  • Substituent Effects : The benzyl group in the target compound provides moderate lipophilicity, whereas the 2,4-difluorobenzyl group in (3R)-1-(2,4-difluorobenzyl)piperidin-3-ol enhances metabolic stability and target affinity .

Stereochemical Impact on Activity

highlights the importance of stereochemistry in binding modes. For example, (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL exhibit distinct hydrogen-bonding networks with NADH and HILDH, underscoring how minor stereochemical changes drastically alter biological interactions . This principle extends to this compound, where the (3R,4S) configuration likely optimizes binding to enzymes or receptors compared to its (3S,4R) counterpart.

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